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Introduction
The immunoproteasome is a specialized form of the proteasome that plays a critical role in the

processing of intracellular antigens for presentation by MHC class I molecules, thereby

initiating cytotoxic T lymphocyte responses. It is also involved in cytokine signaling and the

regulation of cellular proliferation and apoptosis. The catalytic core of the immunoproteasome

is composed of three distinct subunits: β1i (PSMB9/LMP2), β2i (PSMB10/MECL-1), and β5i

(PSMB8/LMP7), which replace their constitutive counterparts in the standard proteasome upon

stimulation with pro-inflammatory cytokines like interferon-gamma (IFN-γ).[1][2][3] Given its

central role in immune responses, the immunoproteasome is a key target for research in

infectious diseases, autoimmune disorders, and cancer immunotherapy.

Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful and widely used

technique for the stable and long-term silencing of specific genes in a variety of cell types,

including primary and non-dividing cells.[4][5] This document provides a comprehensive set of

application notes and detailed protocols for the effective knockdown of the immunoproteasome

subunits PSMB8, PSMB9, and PSMB10 using a lentiviral shRNA approach.
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Table 1: shRNA Target Sequences for Human
Immunoproteasome Subunits

Target Gene shRNA Identifier
Target Sequence
(5' -> 3')

Source/Vendor
Example

PSMB8 (LMP7) shPSMB8-1
GCT GGT TGA TGA

GTT TGA A

Sigma-Aldrich

(TRCN0000003102)

PSMB8 (LMP7) shPSMB8-2
GCC AAG AAG TTC

AAG GAC AAT

GenuIN Biotech

(#V63657)

PSMB9 (LMP2) shPSMB9-1
GCA GAT TCT GCT

TCT GTT AAT
N/A (Designed)

PSMB9 (LMP2) shPSMB9-2
CCT GAG AAG ATT

GAC ATC TAT
N/A (Designed)

PSMB10 (MECL-1) shPSMB10-1
GCA GAG ATT GAG

AAG AAT AAT
N/A (Designed)

PSMB10 (MECL-1) shPSMB10-2
GAG AAG CTG AAG

AAG GCT TTA
N/A (Designed)

Note: It is highly recommended to test multiple shRNA sequences for each target gene to

determine the most effective knockdown construct.[6]

Table 2: Representative Quantitative Knockdown
Efficiency
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Target Gene Cell Line
Method of
Quantification

Knockdown
Efficiency (%)

Reference

PSMB8 (LMP7)
LN229

Glioblastoma
Western Blot ~65% (at 48h) [7]

PSMB9 (LMP2)
C2C12

Myoblasts
qRT-PCR 65-75% [8]

PSMB10 (MECL-

1)

RPMI-8226

Multiple

Myeloma

Western Blot ~70% [9]

Experimental Protocols
This section provides a detailed step-by-step methodology for the lentiviral shRNA knockdown

of immunoproteasome subunits.

shRNA Vector Preparation
shRNA Design and Cloning:

Design or select at least two to three independent shRNA sequences targeting the coding

region of the immunoproteasome subunit of interest (PSMB8, PSMB9, or PSMB10).[10]

Several online tools and commercial vendors offer pre-designed and validated shRNA

sequences.[11]

Synthesize complementary DNA oligonucleotides encoding the shRNA sequence.

Anneal the oligonucleotides to form a double-stranded DNA insert.

Ligate the insert into a suitable lentiviral vector (e.g., pLKO.1) that has been digested with

the appropriate restriction enzymes. These vectors typically contain a selection marker,

such as puromycin resistance, and may also include a fluorescent reporter like GFP to

monitor transduction efficiency.[4]

Transform the ligated vector into competent E. coli and select for positive clones.
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Verify the correct insertion of the shRNA sequence by Sanger sequencing.

Lentivirus Production
This protocol is for the production of lentiviral particles in HEK293T cells.

Materials:

HEK293T cells

Lentiviral transfer vector (containing the shRNA)

Packaging plasmids (e.g., psPAX2 and pMD2.G)

Transfection reagent (e.g., Lipofectamine 3000 or PEI)

High-glucose DMEM with 10% FBS and 1% Penicillin-Streptomycin

Opti-MEM I Reduced Serum Medium

0.45 µm syringe filter

Procedure:

Day 1: Seed HEK293T Cells

Plate HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on

the day of transfection.

Day 2: Transfection

In a sterile tube, mix the lentiviral transfer vector (e.g., 10 µg) and packaging plasmids

(e.g., 7.5 µg psPAX2 and 2.5 µg pMD2.G) in Opti-MEM.

In a separate tube, dilute the transfection reagent in Opti-MEM according to the

manufacturer's instructions.

Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room

temperature for 15-20 minutes.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861243?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add the transfection complex dropwise to the HEK293T cells.

Incubate the cells at 37°C in a CO2 incubator.

Day 3: Change Medium

After 16-24 hours, carefully remove the transfection medium and replace it with fresh, pre-

warmed complete growth medium.

Day 4-5: Harvest Viral Supernatant

At 48 and 72 hours post-transfection, collect the cell culture supernatant containing the

lentiviral particles.

Centrifuge the supernatant at 500 x g for 10 minutes to pellet any cell debris.

Filter the supernatant through a 0.45 µm syringe filter.

The viral supernatant can be used immediately or stored at -80°C in small aliquots.

Lentiviral Transduction of Target Cells
Materials:

Target cells (e.g., cancer cell lines, immune cells)

Lentiviral supernatant

Polybrene (hexadimethrine bromide)

Complete growth medium for target cells

Selection antibiotic (e.g., puromycin)

Procedure:

Day 1: Seed Target Cells
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Plate the target cells in a 6-well plate at a density that will result in 50-60% confluency on

the day of transduction.

Day 2: Transduction

Prepare different dilutions of the lentiviral supernatant in the target cell's complete growth

medium. It is recommended to test a range of multiplicities of infection (MOI).

Add Polybrene to the diluted virus to a final concentration of 4-8 µg/mL to enhance

transduction efficiency.

Remove the medium from the target cells and add the virus-containing medium.

Incubate the cells at 37°C in a CO2 incubator for 24 hours.

Day 3: Change Medium

After 24 hours, remove the virus-containing medium and replace it with fresh complete

growth medium.

Day 4 onwards: Selection and Expansion

48-72 hours post-transduction, begin selection by adding the appropriate concentration of

the selection antibiotic (e.g., puromycin) to the medium. The optimal concentration should

be determined beforehand by performing a kill curve on the parental cell line.

Continue to culture the cells in the presence of the selection antibiotic, changing the

medium every 2-3 days, until a stable population of transduced cells is established.

Expand the stable cell line for further experiments.

Validation of Immunoproteasome Subunit Knockdown
a) Quantitative Real-Time PCR (qRT-PCR)

RNA Extraction: Isolate total RNA from both the knockdown and control (e.g., non-

transduced or scrambled shRNA transduced) cells using a commercial RNA extraction kit.
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cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

qPCR: Perform qPCR using primers specific for the target immunoproteasome subunit and a

housekeeping gene (e.g., GAPDH, ACTB). The relative expression of the target gene can be

calculated using the ΔΔCt method.[10][12]

b) Western Blotting

Protein Extraction: Lyse the knockdown and control cells in RIPA buffer supplemented with

protease inhibitors to extract total protein.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay.

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-

polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with a primary antibody specific for the target immunoproteasome

subunit (PSMB8, PSMB9, or PSMB10) overnight at 4°C.

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-

conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane again and detect the signal using an enhanced chemiluminescence

(ECL) substrate.[13][14]

Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading

control.

Functional Assays
a) Proteasome Activity Assay

Prepare cell lysates from knockdown and control cells.
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Measure the chymotrypsin-like (β5/β5i), trypsin-like (β2/β2i), and caspase-like (β1/β1i)

activities of the proteasome using specific fluorogenic peptide substrates.[8][15]

Monitor the cleavage of the substrates over time using a fluorescence plate reader. A

decrease in the specific activity corresponding to the targeted subunit is expected.

b) Cell Viability and Apoptosis Assay

Seed knockdown and control cells in 96-well plates.

Assess cell viability using an MTT or similar colorimetric assay at different time points.

Induce apoptosis using a relevant stimulus if desired (e.g., treatment with a

chemotherapeutic agent).

Quantify apoptosis by flow cytometry using Annexin V and propidium iodide (PI) staining.[9]

[16]

c) Cell Migration and Invasion Assay

Wound Healing Assay: Create a scratch in a confluent monolayer of knockdown and control

cells and monitor the rate of wound closure over time.[16]

Transwell Assay: Seed cells in the upper chamber of a Transwell insert (with or without a

Matrigel coating for invasion) and measure their migration towards a chemoattractant in the

lower chamber.[7][16]

d) MHC Class I Surface Expression

If the target cells express MHC class I, stimulate them with IFN-γ to upregulate its

expression.[17]

Stain the knockdown and control cells with a fluorescently labeled antibody against MHC

class I.

Analyze the surface expression levels by flow cytometry. A reduction in MHC class I

expression may be observed upon immunoproteasome knockdown.
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Caption: Workflow for lentiviral shRNA-mediated gene knockdown.
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Caption: IFN-γ signaling pathway leading to immunoproteasome induction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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